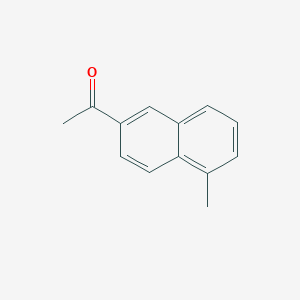

1-(5-Methylnaphthalen-2-yl)ethanone

Description

Properties

Molecular Formula |

C13H12O |

|---|---|

Molecular Weight |

184.23 g/mol |

IUPAC Name |

1-(5-methylnaphthalen-2-yl)ethanone |

InChI |

InChI=1S/C13H12O/c1-9-4-3-5-12-8-11(10(2)14)6-7-13(9)12/h3-8H,1-2H3 |

InChI Key |

NBXAUOVXJOGPFW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC(=CC2=CC=C1)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methylnaphthalen-2-yl)ethanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 5-methylnaphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar Friedel-Crafts acylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methylnaphthalen-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, particularly at positions ortho and para to the methyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.

Major Products Formed

Oxidation: 5-Methylnaphthalene-2-carboxylic acid.

Reduction: 1-(5-Methylnaphthalen-2-yl)ethanol.

Substitution: Various substituted naphthalene derivatives depending on the reagent used.

Scientific Research Applications

1-(5-Methylnaphthalen-2-yl)ethanone has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

Biology: The compound is used in the study of biological pathways and interactions, particularly in the context of aromatic hydrocarbons.

Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development.

Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Methylnaphthalen-2-yl)ethanone involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

Naphthalene-Based Ethanones

Naphthalene derivatives with acetyl and alkyl/aryl substituents are common structural analogs. Key examples include:

Structural Insights :

- Electron-withdrawing groups (e.g., acetyl) at the 2-position enhance resonance stabilization, while electron-donating groups (e.g., methoxy) at adjacent positions modulate reactivity .

- Substitution on the naphthalene ring significantly affects melting points and solubility. For example, hydroxyl groups increase polarity, improving aqueous solubility .

Substituted Phenyl Ethanones

Phenyl-based analogs with methyl, nitro, or hydroxyl substituents exhibit distinct physicochemical and biological profiles:

Key Findings :

Heterocyclic Ethanones

Compounds with fused or substituted heterocycles demonstrate unique bioactivity:

Schiff Base Complexes

Ethanones serve as precursors for Schiff bases, which form metal complexes with catalytic or medicinal properties:

Comparative Notes:

- Copper(II) complexes exhibit fluorescence due to rigid planar structures, while antibacterial activity correlates with halogen substituents (e.g., chloro groups) .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(5-Methylnaphthalen-2-yl)ethanone?

Answer:

A common approach for synthesizing substituted ethanones involves Friedel-Crafts acylation or alkylation of naphthalene derivatives. For example, 2-bromo-1-(naphthalen-1-yl)ethanone was synthesized using bromoethylation of naphthalene derivatives with alkylating agents like bromoethane (89% yield) . For this compound, a similar strategy could be adapted:

- Step 1: Methylation of naphthalene at the 5-position using methyl chloride/AlCl₃.

- Step 2: Acylation via Friedel-Crafts with acetyl chloride and a Lewis acid (e.g., AlCl₃).

- Optimization: Reaction conditions (temperature, solvent polarity) and stoichiometry must be carefully controlled to avoid over-alkylation or side reactions.

Basic: How is the structural characterization of this compound performed?

Answer:

Multi-technique validation is critical:

- ¹H NMR: Aromatic protons (δ 7.5–8.8 ppm) and methyl/ketone groups (e.g., δ 2.5–4.9 ppm for CH₃ and CH₂) .

- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 302 [M+1] for analogous compounds) confirm molecular weight .

- Elemental Analysis: Validates purity (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .

Advanced: How can contradictions in spectroscopic data for this compound be resolved?

Answer:

Contradictions often arise from impurities or isomerism. Methodological solutions include:

- Cross-Validation: Compare NMR data with structurally similar compounds (e.g., 1-(4-Methoxy-3-methylphenyl)ethanone’s δ 2.5–4.9 ppm methyl signals) .

- Chromatographic Purity Checks: Use HPLC or GC-MS to isolate and confirm the dominant species .

- Computational Modeling: Predict NMR shifts using DFT calculations (e.g., B3LYP/6-31G* basis set) .

Advanced: What strategies are used to evaluate the biological activity of this compound?

Answer:

- Antimicrobial Assays: Follow protocols analogous to 1-(4-Chloro-1-hydroxynaphthalen-2-yl)-ethanone, testing against Gram-positive/negative bacteria via disk diffusion .

- Enzyme Inhibition Studies: Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target enzymes like cytochrome P450 .

- Cytotoxicity Screening: MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values .

Advanced: How can reaction conditions be optimized for higher yields in synthesis?

Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reactivity for naphthalene derivatives .

- Catalyst Screening: Test Lewis acids (ZnCl₂, AlCl₃) for Friedel-Crafts efficiency .

- Real-Time Monitoring: Use in-situ FTIR or Raman spectroscopy to track reaction progress and adjust parameters (pH, temperature) .

Basic: What are common challenges in synthesizing this compound?

Answer:

- Regioselectivity: Competing substitution at the 1- vs. 5-position of naphthalene. Mitigate via steric directing groups or low-temperature reactions.

- Byproduct Formation: Over-acylation or oxidation products. Use controlled stoichiometry and inert atmospheres .

- Purification: Separate isomers via column chromatography (silica gel, hexane/EtOAc eluent) .

Advanced: How are mechanistic studies on biological targets of this compound conducted?

Answer:

- Molecular Docking: Simulate interactions with proteins (e.g., COX-2) using Schrödinger Suite or GROMACS .

- Kinetic Assays: Measure enzyme inhibition (e.g., IC₅₀) via spectrophotometric monitoring of substrate conversion .

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) .

Advanced: What methodologies assess interactions with enzymes or receptors?

Answer:

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka, kd) .

- Fluorescence Quenching: Monitor changes in tryptophan fluorescence of target proteins .

- X-ray Crystallography: Resolve co-crystal structures to identify binding pockets .

Basic: What solubility and stability considerations are critical for this compound?

Answer:

- Solubility: Likely low in water; use DMSO or ethanol for dissolution (logP ≈ 3.7, similar to biphenyl ethanones) .

- Stability: Protect from light and moisture. Store at –20°C under nitrogen to prevent ketone oxidation .

Advanced: How can computational modeling guide research on this compound?

Answer:

- ADMET Prediction: Use SwissADME to estimate bioavailability, toxicity, and metabolic pathways .

- QSAR Modeling: Correlate structural features (e.g., methyl group position) with bioactivity .

- MD Simulations: Study conformational flexibility in aqueous vs. lipid environments (NAMD/GROMACS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.